molecular formula C17H21NO3S B3211380 N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide CAS No. 1087647-06-0

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B3211380
CAS No.: 1087647-06-0
M. Wt: 319.4 g/mol
InChI Key: BUKBLXDKOVPMRA-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Contemporary Molecular Design and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone in modern medicinal chemistry, recognized for its versatile role as a pharmacophore. Since the advent of sulfanilamide, the first commercially available antibacterial agent, the sulfonamide scaffold has been integral to the development of a wide array of therapeutic agents. Its prevalence is due to its ability to mimic the transition state of various enzymatic reactions and its capacity to form hydrogen bonds, which facilitates strong interactions with biological targets.

Sulfonamide-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, diuretic, and anticancer properties. This functional group is a key component in drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. The chemical stability and synthetic accessibility of the sulfonamide linkage allow for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of lead compounds. This adaptability has cemented the sulfonamide scaffold as a "privileged" structure in drug discovery, continually inspiring the design of novel molecules with enhanced efficacy and selectivity.

Historical and Current Research Perspectives on N-Benzyl Substitution in Biologically Active Molecules

The incorporation of a benzyl (B1604629) group (a phenylmethyl moiety) onto a nitrogen atom (N-benzylation) is a widely employed strategy in the design of biologically active molecules. Historically, this substitution has been used to modify the physicochemical properties of parent compounds, such as lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles. The benzyl group, being relatively bulky and hydrophobic, can enhance a molecule's ability to cross biological membranes and can introduce specific steric interactions within a target's binding pocket.

Current research continues to leverage N-benzyl substitution to explore structure-activity relationships (SAR). In many cases, the aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with amino acid residues of a protein target, thereby increasing binding affinity and potency. Furthermore, the flexibility of the methylene (B1212753) linker allows the phenyl ring to adopt various orientations, which can be crucial for achieving optimal target engagement. The N-benzyl moiety is a feature in numerous compounds under investigation, from enzyme inhibitors to receptor modulators, highlighting its enduring importance in molecular design.

Overview of Benzenesulfonamide (B165840) Derivatives with Diverse Alkoxy and Alkyl Substitutions in Scholarly Literature

Benzenesulfonamide derivatives are a major class of sulfonamides where the sulfur atom is directly attached to a benzene (B151609) ring. The pharmacological and chemical properties of these derivatives can be systematically modulated by introducing various substituents onto this aromatic ring. Alkoxy groups (such as ethoxy) and alkyl groups (such as methyl) are common substituents used to manipulate the electronic and steric characteristics of the molecule.

Rationale for Focused Research on N-Benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide as a Research Compound

The specific chemical architecture of this compound presents a compelling case for focused investigation. This compound integrates the established sulfonamide pharmacophore with a unique combination of substituents, each chosen to impart specific properties.

The rationale for its study is multifold:

Synergistic Scaffolding: It combines the proven biological relevance of the benzenesulfonamide core with the modulating effects of the N-benzyl group.

Fine-Tuning Lipophilicity and Sterics: The 4-ethoxy group increases lipophilicity and can act as a hydrogen bond acceptor. The vicinal 2,3-dimethyl groups provide significant steric bulk on one side of the aromatic ring, which could be critical for orienting the molecule within a specific binding site and achieving target selectivity.

This compound serves as a valuable probe for exploring how the interplay of electronic, steric, and hydrophobic factors governs molecular recognition and biological function in this important class of chemicals.

Detailed Research Findings

Note: The following data is hypothetical and presented for illustrative purposes to represent the expected findings from a comprehensive study of a novel research compound like this compound. It is based on established principles of chemical analysis and biological screening for related molecules.

Synthesis and Characterization

This compound would likely be synthesized via a two-step process. The first step would involve the synthesis of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride from 4-ethoxy-2,3-dimethylaniline, potentially through a Sandmeyer-type reaction. nih.gov The resulting sulfonyl chloride would then be reacted with benzylamine (B48309) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the final N-benzylsulfonamide product. Purification would typically be achieved through recrystallization or column chromatography.

Physicochemical Properties

The predicted physicochemical properties are crucial for understanding the compound's behavior in biological systems. These properties are often calculated using computational models before experimental validation.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₇H₂₁NO₃SDefines the elemental composition and exact mass.
Molecular Weight319.42 g/molInfluences diffusion rates and membrane transport.
LogP (Octanol/Water Partition Coefficient)3.8 ± 0.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. nih.gov
pKa (Sulfonamide N-H)9.5 ± 0.7Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Polar Surface Area (PSA)54.6 ŲRelates to hydrogen bonding potential and permeability across biological barriers.

Spectroscopic Analysis

Structural confirmation would be achieved using standard spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a triplet for the ethoxy methyl group (~1.4 ppm), a quartet for the ethoxy methylene group (~4.0 ppm), two singlets for the aromatic methyl groups (~2.2 and ~2.4 ppm), a singlet for the benzyl methylene protons (~4.3 ppm), and a series of multiplets in the aromatic region (~7.0-7.8 ppm) for the two phenyl rings. The sulfonamide N-H proton would likely appear as a broad singlet. nih.gov

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of 17 distinct carbon atoms. Characteristic signals would include those for the methyl carbons (~15-20 ppm), the ethoxy methylene carbon (~64 ppm), the benzyl methylene carbon (~48 ppm), and a series of signals for the aromatic carbons in the 110-145 ppm range. rsc.org

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. Expected peaks include strong S=O stretching vibrations around 1330 cm⁻¹ and 1150 cm⁻¹, an N-H stretching band around 3300 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, and C-O stretching for the ethoxy group. nist.gov

Hypothetical Biological Activity Screening

To evaluate its potential as a therapeutic agent, the compound would be screened against a panel of biological targets, particularly those known to be modulated by sulfonamides. The results would be compared against a standard inhibitor for each target.

Biological TargetAssay TypeThis compound (IC₅₀/MIC)Reference Compound (IC₅₀/MIC)
Carbonic Anhydrase IIEnzyme Inhibition85 nMAcetazolamide (12 nM)
Carbonic Anhydrase IXEnzyme Inhibition25 nMAcetazolamide (25 nM)
Staphylococcus aureusAntimicrobial (MIC)> 128 µg/mLSulfamethoxazole (2 µg/mL)
Escherichia coliAntimicrobial (MIC)> 128 µg/mLSulfamethoxazole (8 µg/mL)
Cyclooxygenase-2 (COX-2)Enzyme Inhibition1.2 µMCelecoxib (40 nM)

The hypothetical results suggest that the compound is a potent inhibitor of Carbonic Anhydrase IX, an enzyme associated with tumors, showing selectivity over the ubiquitous Carbonic Anhydrase II isoform. nih.gov This selectivity could be attributed to the specific steric and hydrophobic profile conferred by the unique substitution pattern. The compound shows weak activity in antimicrobial and anti-inflammatory assays, suggesting a more specialized potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-21-16-10-11-17(14(3)13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKBLXDKOVPMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of N Benzyl 4 Ethoxy 2,3 Dimethylbenzenesulfonamide Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy)

The structural confirmation of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide is achieved through a suite of spectroscopic methods, each providing unique and complementary information.

High-Resolution Mass Spectrometry (HRMS): This technique would be employed to determine the precise molecular weight and verify the elemental composition of the compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can confirm the molecular formula, C₁₇H₂₁NO₃S, distinguishing it from other potential isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular framework.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. Expected signals would include characteristic triplets and quartets for the ethoxy group, distinct singlets for the two methyl groups on the benzene (B151609) ring, a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a series of aromatic signals corresponding to the protons on both the dimethyl-substituted and the benzyl-group benzene rings.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the presence of the ethoxy, methyl, and benzyl (B1604629) groups, as well as the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum for this compound would be expected to show strong, characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the range of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹. Other significant peaks would correspond to C-O stretching of the ethoxy group and C-H stretching of the aromatic and aliphatic components.

Interactive Table: Expected Spectroscopic Data for this compound
TechniqueObservation TypeExpected Data
HRMS Exact MassConfirmation of elemental formula C₁₇H₂₁NO₃S
¹H NMR Chemical Shifts (δ)Signals for ethoxy (CH₃, CH₂), aromatic CH, benzylic CH₂, and two methyl groups
¹³C NMR Chemical Shifts (δ)Signals for all 17 unique carbon atoms
IR Wavenumber (cm⁻¹)Strong S=O stretching bands, C-O stretching, C-H aromatic/aliphatic stretching

Single-Crystal X-ray Diffraction Analysis of Related Benzenesulfonamide (B165840) Structures

While a crystal structure for this compound is not publicly documented, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. researchgate.net Analysis of analogous compounds provides insight into the likely structural features. nsf.goveurjchem.com For example, studies on N-benzyl-4-methylbenzenesulfonamide derivatives have provided detailed crystallographic data. researchgate.netnsf.goveurjchem.com

The C-S-N-C torsion angle, which dictates the orientation of the benzyl group relative to the sulfonamide moiety.

Interactive Table: Illustrative Crystallographic Parameters from a Related Benzenesulfonamide
ParameterExample Value (from N-allyl-N-benzyl-4-methylbenzenesulfonamide)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
V (ų)1600.3 (3)

Note: This data is for a related compound and serves as an example of the parameters obtained from X-ray diffraction. eurjchem.com

The way molecules arrange themselves in a crystal lattice is governed by non-covalent intermolecular interactions. nsf.gov For this compound, which lacks a traditional hydrogen bond donor (like an N-H proton), the packing would likely be dominated by weaker interactions:

C-H···O Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and the oxygen atoms of the sulfonamide or ethoxy groups are expected to play a significant role in stabilizing the crystal structure. eurjchem.com

π-π Stacking: Depending on the molecular conformation, interactions between the aromatic rings of adjacent molecules could also be present. nsf.gov

These interactions dictate the final crystal packing motif, influencing the physical properties of the solid material.

Conformational Analysis in Solution and Solid State

The conformation of a flexible molecule like this compound can differ between its solid state and when dissolved in a solvent.

Solid State: In a crystal, the molecule adopts a single, low-energy conformation that allows for optimal packing. This conformation is fixed and can be precisely determined by X-ray diffraction. Intermolecular forces within the crystal can stabilize a conformation that might not be the most stable for an isolated molecule.

Solution State: In solution, the molecule is free to rotate around its single bonds, leading to an ensemble of different conformations that are in dynamic equilibrium. NMR techniques can provide information about the average conformation in solution, as the observed chemical shifts and coupling constants are a weighted average of the contributing conformers.

Comparing the solid-state structure with solution-state NMR data can reveal the degree of conformational flexibility and identify the preferred conformations in different environments.

Computational and Theoretical Investigations of N Benzyl 4 Ethoxy 2,3 Dimethylbenzenesulfonamide

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties and structural parameters of a molecule. doi.orgcumhuriyet.edu.tr For N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide, these methods provide a deep understanding of its intrinsic chemical nature.

Furthermore, analyzing the charge distribution across the molecule reveals its electrostatic potential and identifies atoms susceptible to electrophilic or nucleophilic attack. vub.beresearchgate.net Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. nih.gov For a sulfonamide derivative, the oxygen atoms of the sulfonyl group and the nitrogen atom are expected to carry significant negative charges, making them key sites for hydrogen bonding and other electrostatic interactions. researchgate.net

AtomHypothetical Mulliken Partial Charge (a.u.)
Sulfur (S)+1.20
Oxygen 1 (Sulfonyl)-0.75
Oxygen 2 (Sulfonyl)-0.75
Nitrogen (N)-0.60
Oxygen (Ethoxy)-0.55

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can map the distribution of these orbitals and quantify the energy gap, providing insights into its potential reactivity and electronic transitions. researchgate.net

ParameterIllustrative Energy Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target molecule, typically a protein. semanticscholar.orgwisdomlib.org This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding the structural basis of their activity. nih.govrjb.ro

Docking algorithms calculate a score that estimates the binding affinity, often expressed in kcal/mol, which represents the free energy of binding. nih.govsemanticscholar.org A more negative docking score generally indicates a more favorable and stable interaction between the ligand and the target protein. sciepub.com For this compound, docking simulations against a relevant biological target, such as carbonic anhydrase, mPGES-1, or a voltage-gated sodium channel, could predict its inhibitory potential. acs.orgnih.govnih.gov The analysis of these scores helps in ranking it against known inhibitors or other candidate molecules. researchgate.netresearchgate.net

Target ProteinIllustrative Docking Score (kcal/mol)Reference Inhibitor Score (kcal/mol)
Carbonic Anhydrase II-8.5-9.2 (Acetazolamide)
mPGES-1-9.1-9.5 (Reference Compound 28)
Na(v)1.7-7.9-8.8 (Reference Compound 12k)

Beyond a simple score, docking simulations provide a detailed three-dimensional model of the protein-ligand complex. rjb.ro This model allows for the identification of specific amino acid residues within the active site that form key interactions with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the sulfonamide group's oxygen atoms are prime candidates for forming hydrogen bonds, while the benzyl (B1604629) and dimethyl-substituted benzene (B151609) rings can engage in hydrophobic and aromatic interactions. nih.govacs.org

Amino Acid ResidueInteraction TypeInteracting Moiety of Ligand
Threonine 199Hydrogen BondSulfonyl Oxygen
Valine 121HydrophobicBenzyl Ring
Leucine 198HydrophobicDimethylphenyl Ring
Phenylalanine 131Pi-Pi StackingBenzyl Ring

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.netnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore the conformational flexibility of both the ligand and the protein. acs.orgmdpi.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. Key analyses from these simulations, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm the stability of the complex. researchgate.net If the RMSD values remain low and plateau over time, it suggests that the ligand remains stably bound in the predicted pose, thus validating the docking results. researchgate.net These simulations provide a more realistic and robust assessment of the ligand's interaction with its target.

In Silico Screening and Virtual Library Design Strategies for N-Benzylsulfonamide Derivatives

In silico screening and the design of virtual libraries are pivotal in the early stages of drug discovery for identifying promising derivatives of a lead compound like this compound. These strategies enable the exploration of vast chemical spaces to pinpoint molecules with a higher probability of desired biological activity.

Virtual library design for N-benzylsulfonamide derivatives often begins with the core scaffold of this compound. Modifications are then systematically introduced at specific positions on the molecule to generate a diverse set of virtual compounds. These modifications can include altering substituents on the benzyl ring, the benzenesulfonamide (B165840) ring, or the sulfonamide nitrogen. The goal is to explore a wide range of physicochemical properties, such as hydrophobicity, electronic effects, and steric bulk, which can influence biological activity.

A common strategy involves a "tail approach," where different chemical moieties are added to the core structure to probe interactions with a biological target. For instance, in the design of a virtual library based on this compound, various substituents could be virtually attached to the phenyl rings to investigate their impact on binding affinity and selectivity.

The subsequent in silico screening of this virtual library involves computational methods like molecular docking to predict the binding modes and affinities of the designed derivatives against a specific biological target. This process helps in prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources.

Table 1: Illustrative Virtual Library Design Strategy for N-Benzylsulfonamide Derivatives

Scaffold Position Core Structure Potential Modifications Rationale for Modification
Benzyl RingN-benzylIntroduction of electron-donating or electron-withdrawing groups (e.g., -OH, -CH3, -Cl, -NO2)To modulate electronic properties and potential hydrogen bonding interactions.
Benzenesulfonamide Ring4-ethoxy-2,3-dimethylbenzeneVariation of alkoxy group chain length or introduction of alternative substituentsTo explore the impact of hydrophobicity and steric hindrance on target binding.
Sulfonamide Nitrogen-SO2NH-benzylN-alkylation or N-arylation with small substituentsTo alter the conformational flexibility and hydrogen bonding capacity of the sulfonamide linker.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-benzylsulfonamide derivatives, QSAR models can be developed to predict their activity, guide the design of more potent analogs, and optimize lead compounds.

The development of a QSAR model for N-benzylsulfonamide derivatives typically involves the following steps:

Data Set Preparation: A series of N-benzylsulfonamide analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the data set. These can include constitutional, topological, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed N-benzylsulfonamide derivatives before they are synthesized. This predictive capability is invaluable for lead optimization, as it allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize the regions around the N-benzylsulfonamide scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. This information offers crucial insights for the rational design of new derivatives with enhanced efficacy.

Table 2: Hypothetical QSAR Model Parameters for a Series of N-Benzylsulfonamide Derivatives

Parameter Value Interpretation
R² (Coefficient of Determination)0.92Indicates that 92% of the variance in biological activity is explained by the model.
Q² (Cross-validated R²)0.75Demonstrates good internal predictive ability of the model.
F-statistic120.5Shows a statistically significant relationship between the descriptors and biological activity.
Standard Error of Estimate0.15Represents the average deviation of the predicted values from the experimental values.

Structure Activity Relationship Sar and Rational Design of N Benzyl 4 Ethoxy 2,3 Dimethylbenzenesulfonamide Analogues

Impact of N-Benzyl Moiety Modifications on Biological Activity and Selectivity

The N-benzyl group is a significant contributor to the pharmacological profile of benzenesulfonamide (B165840) derivatives, influencing both potency and selectivity through various interactions with target receptors. Modifications to this moiety can lead to substantial changes in biological activity.

The N-benzyl substituent often enhances solubility and facilitates crucial cation-π and π-π interactions with the active sites of various biological targets. researchgate.net In the context of N-benzyl phenethylamines, substitutions on the N-benzyl ring were found to modulate affinity and selectivity for serotonin (B10506) receptors. For instance, a methylenedioxy moiety on the N-benzyl group of certain compounds increased selectivity for the 5-HT2A receptor. nih.gov Conversely, in a series of VEGFR-2 inhibitors, compounds with N-benzyl groups showed markedly reduced antiproliferative activity compared to those with smaller N-methyl substituents, suggesting that the bulkier benzyl (B1604629) group may sterically hinder interactions with the target protein or reduce cellular uptake. acs.org

The nature and position of substituents on the benzyl ring are critical. For N-benzyltryptamines, different substitution patterns on the benzyl moiety led to varied affinities and functional activities at human 5-HT2 receptor subtypes. nih.gov Similarly, in a study of USP1/UAF1 deubiquitinase inhibitors, modifications to the N-benzyl group were explored to improve metabolic stability, a key aspect of drug design. acs.org These findings underscore that the N-benzyl moiety is not merely a passive component but an active participant in receptor binding, and its modification offers a viable strategy for fine-tuning the pharmacological properties of benzenesulfonamide analogues.

Role of the Ethoxy Group in Receptor Recognition and Pharmacological Potency

The ethoxy group at the 4-position of the benzenesulfonamide ring plays a crucial role in receptor recognition and modulating the compound's pharmacological potency. Alkoxy groups, such as ethoxy, can significantly influence a molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which are vital for drug-receptor interactions. mdpi.com

In studies of 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the ethoxy group on the N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide scaffold could be involved in hydrophobic interactions within a receptor's binding pocket. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

The metabolic stability of alkoxy groups is also a key consideration. They can be subject to metabolic oxidation to form hydroxy groups, which in turn can alter the pharmacodynamics of the molecule by introducing new hydrogen bonding capabilities. mdpi.com Therefore, the ethoxy group is a critical determinant of both the affinity and the metabolic profile of the compound.

Influence of Dimethyl Substitution Pattern on Molecular Interactions and Bioactivity

The 2,3-dimethyl substitution pattern on the benzenesulfonamide ring is a key factor in determining the molecule's conformation and its interactions with biological targets. The position of substituents on the aromatic ring of benzenesulfonamides is known to be critical for their activity and selectivity. nih.gov

In a series of NLRP3 inflammasome inhibitors, modifications on the N-substituents of the sulfonamide moiety were well tolerated, with bulky groups tending to provide analogues with improved potency. nih.gov This suggests that the dimethylphenyl group in this compound could occupy a hydrophobic pocket in its target receptor, thereby enhancing binding affinity.

Strategic Modifications for Enhanced Target Specificity and Efficacy

To enhance the target specificity and efficacy of this compound analogues, several strategic modifications can be employed. These strategies often involve the application of well-established medicinal chemistry principles, such as the "tail approach" and bioisosteric replacement.

The "tail approach" involves appending different chemical moieties to the core scaffold to create additional interactions with the target protein, thereby improving affinity and selectivity. rsc.org For benzenesulfonamide-based carbonic anhydrase inhibitors, it was shown that while the sulfonamide group anchors the molecule to the zinc ion in the active site, the "tail" groups modulate isoform specificity by interacting with residues in the hydrophobic pocket. nih.gov

Bioisosteric replacement is another powerful strategy, where a functional group is replaced by another with similar physical and chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. nih.gov For example, in a series of Cav2.2 channel inhibitors, a labile sulfonamide group was replaced with a gem-dimethyl sulfone bioisostere to address metabolic instability without compromising potency. nih.gov

Incorporating the sulfonamide moiety into a cage-like silsesquioxane has also been shown to enhance antimicrobial efficacy by improving interactions with microbial membranes. acs.org Such strategic modifications, guided by a thorough understanding of the SAR, can lead to the development of analogues with superior therapeutic properties.

Pharmacophore Modeling and Ligand-Based Design for Novel Analogues

Pharmacophore modeling and ligand-based design are indispensable computational tools for the rational design of novel analogues of this compound. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov

For sulfonamide derivatives, pharmacophore models have been successfully developed to identify new inhibitors for various targets, including α-glucosidase and VEGFR-2. nih.govacs.org These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, corresponding to the key functional groups of the ligand that interact with the receptor.

Ligand-based design, which is employed when the three-dimensional structure of the target receptor is unknown, relies on the SAR of a series of active compounds to build a pharmacophore model. mdpi.com This model can then be used to screen virtual libraries of compounds to identify new potential hits with the desired activity profile. By understanding the key pharmacophoric features of this compound and its analogues, medicinal chemists can design novel compounds with a higher probability of success.

The table below illustrates how different substituents on a benzenesulfonamide scaffold can affect inhibitory activity against carbonic anhydrase isoforms, a common target for this class of compounds.

CompoundModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Indole-based benzenesulfonamide 2a3-(1H-indol-3-yl)propanoic acid linker79.85.9205.854.2
Indole-based benzenesulfonamide 2b1H-indole-5-carboxylic acid linker>10007.3>1000>1000
Indole-based benzenesulfonamide 2d1H-indole-6-carboxylic acid linker>10007.1>1000>1000

Data extracted from a study on indole-based benzenesulfonamides as carbonic anhydrase inhibitors. mdpi.com This table is for illustrative purposes to show the impact of structural modifications on activity.

Mechanistic Biological Investigations of N Benzyl 4 Ethoxy 2,3 Dimethylbenzenesulfonamide and Its Analogues in Vitro Preclinical Focus

Exploration of Molecular Targets and Pathways in Cellular Models

The biological activity of sulfonamide derivatives is dictated by their interaction with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the inhibition of critical cellular processes or the modulation of signaling pathways.

Enzyme Inhibition Studies

The sulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes. nih.gov Furthermore, its structural versatility allows for the targeting of a diverse range of other enzyme classes. While specific inhibitory data for N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide against the enzymes listed below is not extensively documented, studies on its analogues provide significant insights into the potential of this chemical class.

Key enzymatic targets for sulfonamide analogues include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc metalloenzymes. rsc.orgnih.gov Analogues have shown potent, often isoform-selective, inhibition. For instance, certain 4-guanidinobenzenesulfonamide derivatives with benzyl (B1604629) substitutions display selective, subnanomolar inhibition of the brain-associated CA VII isoform. nih.gov Similarly, thiazolone–benzenesulfonamide (B165840) conjugates show excellent, nanomolar inhibition against the tumor-associated CA IX isoform while demonstrating remarkable selectivity over the cytosolic CA II isoform. rsc.org

Matrix Metalloproteinases (MMPs): A specific N-benzyl-4-(2-fluoroethoxy)phenylsulfonamido analogue was identified as a potent inhibitor of several MMPs, including the gelatinases MMP-2 and MMP-9, with IC50 values in the low nanomolar range. nih.gov

Kinases: The sulfonamide scaffold has been incorporated into inhibitors of key signaling kinases. Methoxypyridine sulfonamide derivatives have been developed as potent dual inhibitors of PI3K/mTOR, blocking the critical PI3K/AKT/mTOR signaling pathway in cancer cells. mdpi.com Other analogues have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. mdpi.comnih.gov

HIV Protease and Reverse Transcriptase: Several clinically significant HIV protease inhibitors, such as amprenavir and tipranavir, incorporate a sulfonamide moiety in their structure. nih.gov Additionally, various non-nucleoside reverse transcriptase inhibitors containing sulfonamide groups have been reported. nih.gov

Other Enzymes: Analogues have shown inhibitory potential against other enzymes. For example, certain N-benzyl-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- rsc.orgnih.gov-dioxine-6-sulfonamides demonstrated moderate inhibitory activity against α-glucosidase and urease. jcsp.org.pk In the context of bacterial pathogens, the primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. ijpsjournal.com

Table 1: Enzyme Inhibition by Selected Sulfonamide Analogues This table presents a selection of data for various sulfonamide analogues to illustrate the inhibitory potential of this class of compounds. The activities are not directly attributed to this compound.

Compound Class/AnalogueTarget EnzymeInhibitory Concentration (IC50/Ki)Reference
Thiazolone-benzenesulfonamide conjugate (4e)Carbonic Anhydrase IX (CA IX)10.93 nM (IC50) rsc.org
Thiazolone-benzenesulfonamide conjugate (4e)Carbonic Anhydrase II (CA II)1.55 µM (IC50) rsc.org
(R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamideMatrix Metalloproteinase-2 (MMP-2)4 nM (IC50) nih.gov
(R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamideMatrix Metalloproteinase-9 (MMP-9)50 nM (IC50) nih.gov
4-(3-benzyl-guanidino)benzenesulfonamide analogue (7c)Carbonic Anhydrase VII (CA VII)0.59 nM (Ki) nih.gov
Pyridine-based sulfonamideVEGFR-223.1 nM (IC50) mdpi.com
N-Benzyl-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- rsc.orgnih.gov-dioxine-6-sulfonamideα-glucosidase227.35 µM (IC50) jcsp.org.pk

Receptor Modulation Mechanisms

While enzyme inhibition is a primary mode of action, sulfonamide analogues have also been shown to modulate receptor functions. A notable example is the activity of the sulfonamide drug Sitaxsentan, which acts as an endothelin receptor-A inhibitor. cerradopub.com.br This demonstrates that the benzenesulfonamide scaffold can be adapted to interact with receptor binding pockets, although specific data on the modulation of CD4, Estrogen, or Nicotinic Acetylcholine receptors by this compound or its close analogues is limited in current literature. However, some sulfonamides function as aromatase inhibitors, which would interfere with estrogen synthesis, indirectly implicating them in pathways related to the estrogen receptor. nih.gov

Cellular Mechanistic Studies

The interaction of sulfonamides with their molecular targets precipitates a cascade of events within the cell, leading to observable effects such as the inhibition of proliferation or modulation of key signaling pathways.

Anti-proliferative Mechanisms: A significant body of research focuses on the anticancer properties of sulfonamides, which are often mediated by the induction of apoptosis (programmed cell death) and/or cell cycle arrest. nih.govresearchgate.net For example, certain thiazolone–benzenesulfonamide derivatives were shown to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of apoptotic cells compared to controls. rsc.org Other novel sulfonamide derivatives have been found to cause cell cycle arrest at the G2/M phase in most cancer cell lines tested or at the G0/G1 phase in renal cancer cells. mdpi.comacs.org

Signal Transduction Pathway Modulation: The anti-proliferative effects of sulfonamides are frequently linked to their ability to interfere with critical signal transduction pathways that are dysregulated in cancer. nih.gov Analogues have been specifically designed to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival. mdpi.com Western blot analysis confirmed that these compounds could block the phosphorylation of key pathway components like AKT. mdpi.com Additionally, medicinal chemistry optimization of a screening hit led to potent tertiary sulfonamides that inhibit the Wnt signaling pathway, which is frequently overactive in breast cancer, with nanomolar efficacy. nih.gov

In Vitro Efficacy and Potency Determination in Relevant Biological Systems

The therapeutic potential of this compound analogues has been quantified in a variety of in vitro models, including cancer cell lines, viral assays, and microbial cultures.

Cancer Cell Lines: Sulfonamide derivatives have demonstrated potent cytotoxic activity against a wide panel of human cancer cell lines. mdpi.com For example, novel tertiary sulfonamides were highly potent against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the single-digit nanomolar range. nih.gov Thiazolone-benzenesulfonamide derivatives also showed significant growth inhibition on these cell lines with IC50 values in the low micromolar range. rsc.org Other series have shown potent activity against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines. mdpi.comnih.govrsc.org

Viral Replication Assays: The sulfonamide scaffold is present in compounds active against diverse viruses. nih.govmdpi.com An aryl sulfonamide was identified as an inhibitor of influenza A virus entry, targeting the hemagglutinin (HA) protein and preventing viral replication for multiple subtypes. nih.gov Other complex heterocyclic sulfonamides have shown excellent activity against Herpes Simplex Virus-1 (HSV-1), reducing the viral load by 70-90%. mdpi.com

Bacterial Cultures: As a class, sulfonamides are renowned for their antibacterial properties. ijpsjournal.comresearchgate.net Benzenesulfonamides have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.netnih.gov The potency, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the specific analogue and the bacterial strain.

Parasite Assays: The utility of sulfonamides extends to antiparasitic applications. Hybrids of 1,2,3-triazole and sulfonamide have been shown to be more effective than the drug sulfadiazine alone at inhibiting the growth of Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.gov Other sulfonamides have been identified that specifically target the sexual life stage of the malaria parasite, representing a novel strategy to block disease transmission. news-medical.net

Table 2: In Vitro Anti-proliferative Activity of Selected Sulfonamide Analogues in Cancer Cell Lines This table provides a representative sample of IC50 values for different sulfonamide analogues against various human cancer cell lines.

Compound Class/AnalogueCell LineCancer TypePotency (IC50)Reference
Tertiary Sulfonamide (Compound 25)MCF-7Breast4 nM nih.gov
Tertiary Sulfonamide (Compound 19)MDA-MB-231Breast (Triple-Negative)13 nM nih.gov
Pyridine-based Sulfonamide (Compound 1)HepG2Liver0.15 µM mdpi.com
Thiazolone-benzenesulfonamide (4e)MDA-MB-231Breast (Triple-Negative)3.58 µM rsc.org
Thiazolone-benzenesulfonamide (4e)MCF-7Breast4.58 µM rsc.org
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231Breast (Triple-Negative)4.62 µM nih.gov
Benzenesulfonamide derivative (AL106)U87Glioblastoma58.6 µM nih.gov

Investigation of Differential Activity Against Specific Pathogen Strains or Cellular Phenotypes

A critical aspect of drug development is selectivity. Research has shown that structural modifications to the sulfonamide scaffold can impart differential activity.

Against Pathogen Strains: Certain benzenesulfonamide-fluoroquinolone hybrids have been shown to shift their primary activity from Gram-negative towards Gram-positive bacterial strains when compared to the parent fluoroquinolones. nih.gov Studies on clinical isolates of S. aureus have revealed that different sulfonamide derivatives exhibit varying levels of potency, with some showing stronger inhibition against methicillin-resistant S. aureus (MRSA) than the antibiotic oxacillin. nih.gov

Against Cellular Phenotypes: In the context of cancer, selectivity for malignant cells over healthy cells is paramount. Several studies have demonstrated this differential activity. For instance, certain thiazolone–benzenesulfonamides were found to be 5.5 to 17.5 times more selective against breast cancer cell lines (MCF-7, MDA-MB-231) than against the normal breast cell line MCF-10A. rsc.org Similarly, a benzenesulfonamide analogue identified as a potential anti-glioblastoma compound induced significant cell death in U87 glioblastoma cells while having a much less toxic effect on non-cancerous MEF cells. nih.gov

Elucidation of Molecular Mode of Action (MOA) through Biochemical and Biophysical Assays

A combination of biochemical and biophysical techniques has been employed to dissect the precise molecular mode of action of active sulfonamide analogues.

For enzyme inhibitors, X-ray crystallography has provided atomic-level detail of the inhibitor-enzyme interaction. Studies on carbonic anhydrase have shown the sulfonamide nitrogen atom directly coordinating with the catalytic Zn2+ ion in the active site, with other parts of the inhibitor forming hydrogen bonds and other interactions with nearby amino acid residues like Thr199. nih.gov

For compounds targeting signaling pathways, biochemical assays such as Western blotting are used to measure the phosphorylation status of key proteins, confirming target engagement. mdpi.com

Biophysical methods like Surface Plasmon Resonance (SPR) can directly measure the binding affinity between a compound and its protein target. This was used to confirm a high-affinity interaction (Kd of 1.378 nM) between a novel sulfonamide and the cancer-related enzyme pyruvate kinase M2 (PKM2). rsc.org

Cell-based assays are crucial for confirming the downstream effects of target engagement. Flow cytometry is widely used to analyze the effects on the cell cycle and to quantify apoptosis. acs.orgrsc.org For antibacterial sulfonamides, the foundational MOA is the competitive inhibition of p-aminobenzoic acid (PABA) in the folate synthesis pathway, which ultimately blocks the production of nucleic acids required for DNA synthesis and bacterial replication. ijpsjournal.com

Future Directions and Emerging Research Avenues for N Benzyl 4 Ethoxy 2,3 Dimethylbenzenesulfonamide Research

Development of Novel and Efficient Synthetic Routes for Diverse Analogues

The synthesis of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide and a diverse library of its analogues is a foundational step for comprehensive biological evaluation. Future research should focus on moving beyond traditional synthetic methods to more modern, efficient, and environmentally friendly approaches.

Key Strategies:

Combinatorial Chemistry and Solid-Phase Synthesis: These techniques are instrumental in the rapid generation of a large number of structurally diverse analogues. doi.orgacs.org By employing a "libraries from libraries" approach, modifications can be systematically introduced to the core scaffold of this compound, allowing for the exploration of a wide chemical space and the identification of structure-activity relationships (SAR). doi.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. researchgate.netacs.org Implementing a flow-based protocol for the synthesis of this compound and its derivatives would enable a more efficient and automated production process. researchgate.net This method also aligns with the principles of green chemistry by minimizing waste and often using less hazardous reagents. ekb.eg

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic and N-substituted compounds. researchgate.netnih.gov Applying microwave irradiation to the synthesis of N-benzylbenzenesulfonamide analogues could provide a rapid and efficient means of producing a library of compounds for biological screening. researchgate.net

Synthetic ApproachKey AdvantagesPotential Application for this compound
Combinatorial/Solid-Phase Synthesis High-throughput generation of diverse analogues, streamlined purification.Rapidly create a library of derivatives with varied substituents on the benzyl (B1604629) and benzene (B151609) rings to establish SAR.
Flow Chemistry Enhanced safety, scalability, precise reaction control, automation.Develop a continuous and scalable process for the synthesis of the lead compound and its key analogues.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, energy efficiency.Optimize key synthetic steps, such as the sulfonamide bond formation, to increase efficiency.

Integration of Advanced Computational Methodologies for Accelerated Predictive Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For a novel compound like this compound, these methods can provide valuable insights into its potential biological activities and guide the design of more potent and selective analogues.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of N-benzylbenzenesulfonamide analogues and their biological activity. ekb.egbenthamdirect.comnih.gov This can help in predicting the activity of newly designed compounds and prioritizing their synthesis.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of a potential biological target. nih.govrjb.ro This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties, reactivity, and stability of the molecule. acs.orgindexcopernicus.com These calculations can provide insights into the molecule's intrinsic properties that influence its biological activity. mdpi.com

Exploration of New Therapeutic Indications Based on Mechanistic Insights and Target Identification

The benzenesulfonamide (B165840) scaffold is present in a wide range of therapeutic agents with diverse biological activities. researchgate.netajchem-b.comajchem-b.com This suggests that this compound could have potential applications in various disease areas.

Potential Therapeutic Areas:

Anticancer Activity: Many benzenesulfonamide derivatives have shown promising anticancer properties, often through the inhibition of enzymes like carbonic anhydrases, which are involved in tumor progression. researchgate.netmdpi.comnih.gov Investigating the effect of this compound on cancer cell lines, particularly those overexpressing relevant targets, would be a logical first step.

Anticonvulsant Properties: Certain benzenesulfonamide derivatives have been identified as effective carbonic anhydrase inhibitors with anticonvulsant action. acs.orgnih.gov Evaluation of this compound in preclinical models of epilepsy could uncover its potential as a novel antiepileptic agent.

Antimicrobial and Antiviral Activity: The sulfonamide class of drugs has a long history as antimicrobial agents. ijpsjournal.com Furthermore, recent studies have identified benzenesulfonamide derivatives with potent anti-influenza and anti-HIV activity. nih.govnih.gov Screening this compound against a panel of bacterial, fungal, and viral pathogens could reveal new therapeutic opportunities.

Potential Therapeutic AreaRationale based on Benzenesulfonamide ScaffoldProposed Initial Investigation
Oncology Known inhibitors of carbonic anhydrases and receptor tyrosine kinases involved in cancer. researchgate.netmdpi.comIn vitro cytotoxicity screening against a panel of cancer cell lines.
Neurology (Anticonvulsant) Inhibition of carbonic anhydrase isoforms associated with epileptogenesis. acs.orgnih.govEvaluation in rodent models of chemically or electrically induced seizures.
Infectious Diseases Broad-spectrum antimicrobial and specific antiviral activities have been reported. ijpsjournal.comnih.govnih.govScreening against a diverse panel of pathogenic bacteria, fungi, and viruses.

Design of Multi-Targeted Ligands Derived from the N-Benzylbenzenesulfonamide Scaffold

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction for the treatment of complex diseases like cancer. researchgate.netnih.gov The N-benzylbenzenesulfonamide scaffold is well-suited for the development of such multi-targeted ligands.

Strategies for Multi-Target Ligand Design:

Dual Inhibition: By incorporating pharmacophoric features of inhibitors for two different targets into a single molecule, it may be possible to achieve synergistic therapeutic effects. For example, designing analogues that inhibit both a kinase and another enzyme involved in a complementary signaling pathway. doi.orgnih.gov

Fragment-Based Linking: Fragments known to bind to different targets can be linked together using the N-benzylbenzenesulfonamide core as a scaffold. This approach allows for the rational design of molecules with a desired multi-target profile.

Application of this compound and Its Analogues as Chemical Biology Tools and Probes for Mechanistic Studies

Beyond their therapeutic potential, well-designed molecules can serve as valuable tools for basic research. Analogues of this compound could be developed into chemical probes to investigate biological pathways and validate new drug targets.

Applications as Chemical Probes:

Photoaffinity Labeling: By incorporating a photoreactive group, analogues of this compound can be used to covalently label their biological targets upon UV irradiation. This is a powerful technique for target identification and for studying drug-target interactions.

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and its interaction with target proteins in living cells using fluorescence microscopy.

Affinity-Based Probes: Immobilizing an analogue onto a solid support can be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Q & A

Q. What are the standard synthetic routes for N-substituted benzenesulfonamides, and how can they be adapted for N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide?

  • Methodological Answer : A common approach involves reacting a primary amine with a sulfonyl chloride under basic conditions. For example, benzenesulfonyl chloride derivatives can react with benzylamines in the presence of aqueous Na₂CO₃ at pH 10 to form sulfonamides (dynamic pH control ensures optimal nucleophilic substitution) . For substituted derivatives like this compound, pre-functionalization of the benzene ring with ethoxy and methyl groups prior to sulfonylation is critical. Solvent choice (e.g., DMF or methanol) and catalysts like LiH can enhance reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms sulfonamide formation via S=O stretching vibrations (~1350–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • ¹H NMR : Identifies substituents (e.g., ethoxy groups as quartets at δ 1.3–1.5 ppm and benzyl protons as multiplets δ 4.3–4.5 ppm). Aromatic protons in 2,3-dimethylbenzene appear as split peaks due to hindered rotation .
  • Mass Spectrometry (EIMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethoxy or benzyl groups) .

Q. How can the antibacterial activity of this compound be evaluated in vitro?

  • Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution in nutrient broth. Structural analogs with bulky substituents (e.g., 2,3-dimethyl groups) often exhibit enhanced membrane permeability and activity .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings and sulfonamide planes. For example, in related compounds, the 4-ethoxy group creates a ~16.8° dihedral angle with the benzene ring, while benzyl substituents adopt a twisted conformation (~80.4° dihedral angle) . Hydrogen-bonding networks (e.g., N–H⋯O or O–H⋯N motifs) stabilize the crystal lattice and clarify steric interactions .

Q. How can contradictory bioactivity data between sulfonamide analogs be systematically addressed?

  • Methodological Answer :
  • Data Triangulation : Compare enzyme inhibition (e.g., lipoxygenase) and antibacterial assays across analogs with varying substituents. For instance, electron-withdrawing groups (e.g., fluoro) may enhance enzyme binding but reduce membrane penetration .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico results .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like "double" sulfonamides?

  • Methodological Answer :
  • Stepwise Sulfonylation : React the amine with one equivalent of sulfonyl chloride to avoid bis-adduct formation. Excess reagents and prolonged reaction times favor disubstitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy oxygen) with trimethylsilyl chloride before sulfonylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.